molecular formula C12H8BrN3O2 B2431245 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034547-51-6

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Cat. No.: B2431245
CAS No.: 2034547-51-6
M. Wt: 306.119
InChI Key: CXSFVRZPNPKRRL-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, which share a similar structure, are known to be purine analogues . They can act as antimetabolites in purine biochemical reactions, potentially disrupting DNA and RNA synthesis .

Pharmacokinetics

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied for their photophysical properties , which could influence their bioavailability and pharmacokinetics.

Result of Action

Compounds with a similar structure, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant photophysical properties . These properties could potentially be used in various applications, including studying the dynamics of intracellular processes and the progress of organic materials .

Action Environment

It has been found that similar compounds, such as pyrazolo[1,5-a]pyrimidines, exhibit good solid-state emission intensities . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSFVRZPNPKRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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